5-bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide is a complex organic compound that features a bromine atom, a cyano group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing reagents.
Introduction of the Cyano Group: This step often involves nucleophilic substitution reactions.
Formation of the Furan Ring: This can be achieved through cyclization reactions involving furfural or related compounds.
Amidation: The final step involves the formation of the carboxamide group through reactions with amines and carboxylic acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives, which can have different functional groups replacing the bromine atom or modifying the cyano group.
Scientific Research Applications
5-bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving sulfur-containing compounds.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can lead to changes in the activity of the target, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide: Similar structure but lacks the methyl group.
5-bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide: Similar structure but has a thiophene ring instead of a furan ring.
Uniqueness
The presence of the furan ring and the specific substitution pattern in 5-bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide gives it unique properties compared to similar compounds. These properties can include differences in reactivity, binding affinity to biological targets, and overall stability.
Properties
IUPAC Name |
5-bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2S/c1-8-2-4-12-9(6-8)10(7-17)15(21-12)18-14(19)11-3-5-13(16)20-11/h3,5,8H,2,4,6H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQFUCMFTFGVKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(O3)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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